N-(4-{[4-(4-pyridylmethyl)piperazino]sulfonyl}phenyl)acetamide
Description
N-(4-{[4-(4-Pyridylmethyl)piperazino]sulfonyl}phenyl)acetamide is a sulfonamide-containing acetamide derivative with a piperazine ring substituted at the 4-position by a 4-pyridylmethyl group. The compound’s structure comprises three key regions:
- Sulfonamide-linked phenyl ring: Enhances metabolic stability and modulates electronic properties.
Properties
IUPAC Name |
N-[4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-15(23)20-17-2-4-18(5-3-17)26(24,25)22-12-10-21(11-13-22)14-16-6-8-19-9-7-16/h2-9H,10-14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABKGTKCKZQGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(4-pyridylmethyl)piperazino]sulfonyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine and pyridylmethyl intermediates. One common approach is the nucleophilic displacement of cyclic sulfamidates derived from amino acids to form the piperazine ring . The pyridylmethyl group can be introduced through a nucleophilic substitution reaction involving 4-pyridylmethyl chloride . The final step involves coupling the piperazine and pyridylmethyl intermediates with a sulfonylphenylacetamide precursor under appropriate reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(4-pyridylmethyl)piperazino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridylmethyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazines or pyridylmethyl derivatives.
Scientific Research Applications
N-(4-{[4-(4-pyridylmethyl)piperazino]sulfonyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[4-(4-pyridylmethyl)piperazino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antifungal activity may involve the inhibition of key enzymes in the fungal cell wall synthesis pathway .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The pharmacological and physicochemical properties of sulfonamide-acetamide derivatives are highly dependent on substituents. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Observations:
Piperazine Substitution: The 4-pyridylmethyl group in the target compound introduces aromaticity and basicity, which may enhance interactions with receptors like serotonin or dopamine transporters compared to methyl (Compound 35) or unsubstituted piperazine (Compound 37) .
Sulfonamide Linkage :
- Compounds with aryl-sulfonyl groups (e.g., 4-methylphenyl in ) exhibit higher molecular weights and may show improved target selectivity compared to alkyl-sulfonyl derivatives.
Biological Activity :
- Analgesic activity in Compound 35 correlates with its methylpiperazinyl group, suggesting that bulkier substituents (e.g., pyridylmethyl) may further modulate efficacy .
- N4-Acetylsulfamethazine (Compound 5) demonstrates the impact of pyrimidine substituents on antitubercular activity, highlighting the role of heterocycles in antimicrobial design .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacokinetic and Physicochemical Profiles
Insights:
- N4-Acetylsulfadiazine () has low solubility due to its pyrimidine and sulfamoyl groups, underscoring the need for formulation optimization in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
